molecular formula C23H40O5 B10767899 PGF2alpha-isopropyl ester

PGF2alpha-isopropyl ester

Cat. No.: B10767899
M. Wt: 396.6 g/mol
InChI Key: FPABVZYYTCHNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PGF2alpha-isopropyl ester is a potent, cell-permeable synthetic analog of Prostaglandin F2α (PGF2α), engineered to enhance cellular uptake and stability for in vitro research applications. This esterified compound acts as a selective agonist for the prostaglandin F (FP) receptor, mimicking the activity of its endogenous counterpart. Upon cellular entry, it is hydrolyzed to release the active PGF2α molecule, which then triggers FP receptor-mediated signaling cascades, primarily involving Gq proteins. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.

Properties

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPABVZYYTCHNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies

Esterification for Enhanced Bioavailability and Membrane Permeation

The primary approach to make prostaglandins (B1171923) suitable for topical applications, such as in glaucoma treatment, was the esterification of the carboxylic acid group. arvojournals.org This modification converts the more polar carboxylic acid into a less polar ester, which significantly enhances the molecule's lipid solubility (lipophilicity). caymanchem.com This increased lipophilicity allows for better penetration through cellular membranes, such as the cornea. arvojournals.orgresearchgate.net PGF2alpha-isopropyl ester is a prodrug, meaning it is an inactive or less active derivative that is converted in vivo to the active compound, PGF2alpha, through enzymatic action. caymanchem.com The ester functionality is readily hydrolyzed by endogenous esterase enzymes present in tissues to release the active PGF2alpha acid. caymanchem.com This strategy proved highly effective, as esterification of PGF2alpha with isopropanol (B130326) was found to substantially increase its bioavailability. arvojournals.org For instance, comparable biological effects that required high doses of the PGF2alpha tromethamine salt could be achieved with 10 to 100 times lower doses of this compound in monkeys. arvojournals.org

Various ester prodrugs of PGF2alpha have been synthesized and evaluated to optimize therapeutic profiles. Among the most studied are the isopropyl ester and pivaloyl esters.

PGF2alpha-1-isopropyl ester was identified as a highly effective prodrug among many carboxylic acid esters. arvojournals.org However, research into other ester forms, such as pivaloyl esters at the 9-, 11-, and 15-hydroxyl positions, revealed significant differences in their biological handling. nih.gov A key finding was that PGF2alpha 11- and 15-monopivaloyl esters, as well as the 11,15-dipivaloyl ester, were converted to the active PGF2alpha by ocular tissues at a substantially slower rate than PGF2alpha-1-isopropyl ester. nih.gov Despite these slower hydrolysis rates, their therapeutic activity remained comparable to that of the isopropyl ester. nih.gov

An important distinction observed in these comparative studies was the degree of ocular surface hyperemia, a common side effect. The pivaloyl esters, specifically PGF2alpha 11-pivaloyl ester and PGF2alpha 11,15-dipivaloyl ester, were associated with less hyperemia compared to equivalent doses of PGF2alpha-1-isopropyl ester. nih.gov This difference may be linked to the slower enzymatic hydrolysis rates of the pivaloyl esters, which could prevent a rapid, localized release of the active PGF2alpha on the ocular surface. nih.gov

ProdrugRelative Hydrolysis RateOcular Surface Hyperemia
PGF2alpha-1-isopropyl ester Fast nih.govbmj.comHigher nih.gov
PGF2alpha 11-pivaloyl ester Substantially Slower nih.govLower nih.gov
PGF2alpha 15-pivaloyl ester Substantially Slower nih.govN/A
PGF2alpha 11,15-dipivaloyl ester Substantially Slower nih.govLower nih.gov

The conversion of PGF2alpha ester prodrugs back to the active PGF2alpha is catalyzed by esterase enzymes present throughout ocular tissues. nih.gov These enzymes are concentrated in the corneal epithelium, iris-ciliary body, retina, and optic nerve. nih.gov The efficiency and location of this hydrolysis are critical factors influencing the drug's efficacy and side-effect profile.

The enzymatic hydrolysis of PGF2alpha prodrugs is handled by specific classes of esterases. Carboxylesterase (CE) is a key enzyme in the hydrolysis of these compounds. bmj.com PGF2alpha-1-isopropyl ester is a good substrate for CE and is also hydrolyzed by butyrylcholinesterase (BuCHE), although at a much slower rate. bmj.com In contrast, other prodrugs where the 11- or 15-OH groups are esterified are not substrates for acetylcholinesterase (AChE) or BuCHE, indicating that CE is critically important for their conversion. bmj.com Studies have shown that different carboxylesterase isoforms, such as CES1 and CES2, are expressed variably across different ocular tissues, which contributes to tissue-specific hydrolysis rates. arvojournals.orgresearchgate.net

The rate of prodrug hydrolysis varies significantly between different ocular tissues. An "unfavourably rapid" conversion of PGF2alpha-1-isopropyl ester has been noted in ocular surface tissues compared with anterior segment tissues like the iris-ciliary body. bmj.com This rapid surface hydrolysis can lead to localized side effects.

In contrast, novel pivaloyl esters of PGF2alpha exhibit a more favorable hydrolysis profile, with an approximately ten-fold slower rate of enzymatic hydrolysis in conjunctival tissue compared to the iris-ciliary body. nih.gov This differential rate is advantageous, as it allows for slower conversion on the ocular surface, potentially reducing side effects, while ensuring efficient activation in the target tissue (the iris-ciliary body). The distribution of esterase enzymes underpins these differences. In rabbit ocular tissues, for example, CES1 expression is higher in the cornea and lower in the conjunctiva, while CES2 expression is higher in the conjunctiva and lower in the cornea. researchgate.net This tissue-specific enzyme expression profile is a key determinant in the design and efficacy of esterase-dependent prodrugs. researchgate.netnih.gov

Enzymatic Hydrolysis Profiles in Ocular Tissues

Structure-Activity Relationship (SAR) Studies for Prostanoid Analogues

Structure-activity relationship (SAR) studies are crucial for designing new prostanoid analogues with improved potency and receptor selectivity, aiming to enhance therapeutic effects while minimizing side effects. These studies involve systematic modifications of the PGF2alpha molecule and assessing how these changes affect its interaction with various prostanoid receptors (e.g., FP, EP1, TP). researchgate.netnih.gov

Modifying the stereochemistry of the core cyclopentane (B165970) ring of PGF2alpha can significantly alter its biological activity and receptor binding profile. nih.gov For example, the inversion of the hydroxyl group configuration at either carbon-9 or carbon-11 (B1219553) of the PGF2alpha molecule changes both the potency and the receptor profile of the resulting analogue. nih.gov

Another significant area of SAR exploration has been the modification of the omega-chain of the PGF2alpha molecule. Replacing part of this chain with a benzene (B151609) ring was found to alter the compound's potency and receptor profile. nih.gov The optimal position for this phenyl group was found to be at carbon-17, leading to the development of 17-phenyl-18,19,20-trinor this compound. nih.gov This analogue, the parent compound of latanoprost (B1674536), demonstrated a much higher therapeutic index compared to the original PGF2alpha isopropyl ester. nih.gov Further studies showed that latanoprost acid (the active form) has a higher affinity for the target FP receptor and a significantly weaker binding affinity for EP1 and TP receptors compared to natural PGF2alpha, which likely contributes to its improved side-effect profile. researchgate.net

Compound/ModificationKey Structural ChangeImpact on Receptor Profile/Activity
Inversion at C-9 or C-11 Stereochemical inversion of hydroxyl group nih.govAlters potency and receptor binding profile nih.gov
17-phenyl-18,19,20-trinor this compound Phenyl group replaces terminal end of omega-chain nih.govHigher therapeutic index; altered receptor profile nih.gov
Latanoprost Acid Active form of 17-phenyl analogue researchgate.netHigher affinity for FP receptor; lower affinity for EP1 and TP receptors vs. PGF2alpha researchgate.net

Omega-Chain Modifications and Substitutions

Modifications to the omega (ω) chain of this compound have been a critical area of research to enhance therapeutic efficacy and alter the pharmacological profile of the parent compound. These strategies involve introducing aromatic structures, varying chain length, and developing specific analogues with improved receptor selectivity and activity.

A significant strategy in the derivatization of PGF2alpha is the replacement of the terminal portion of the ω-chain with a benzene ring. This modification has been shown to significantly alter the potency and receptor profile of the resulting analogue. Research into the structure-activity relationships of these compounds has demonstrated that the optimal position for this aromatic substitution is at the C-17 position, leading to the creation of 17-phenyl-18,19,20-trinor PGF2alpha analogues. nih.gov Compounds with this feature, such as the isopropyl ester of 17-phenyl-18,19,20-trinor PGF2alpha, have exhibited a much higher therapeutic index in ocular applications compared to the parent PGF2alpha or its simple ester. nih.gov

Further investigation into positional isomerism on the introduced benzene ring has revealed that the placement of substituents also plays a crucial role in biological activity. For instance, the introduction of a methyl group at the ortho (position 2) or meta (position 3) of the benzene ring results in compounds that are biologically more active than those with a methyl group at the para (position 4) position. nih.gov

The introduction of various ring structures, particularly aromatic ones, into the ω-chain is a key strategy for modifying the pharmacological profile of PGF2alpha analogues. arvojournals.org The primary rationale is to create molecules with enhanced selectivity for the prostaglandin (B15479496) F (FP) receptor, thereby maximizing therapeutic effects while minimizing side effects associated with other prostanoid receptors. arvojournals.org Replacing part of the ω-chain with a benzene ring, as seen in the development of latanoprost, fundamentally changes the compound's potency and receptor interaction. nih.gov This structural alteration is a foundational concept in the design of modern PGF2alpha analogues for therapeutic use. nih.govarvojournals.org

The length of the ω-chain is a determining factor in the biological activity and pharmacological profile of PGF2alpha analogues. arvojournals.org Structure-activity relationship studies have explored how shortening or altering the terminal carbon chain impacts receptor binding and efficacy. The development of 18,19,20-trinor analogues, where the terminal three carbons are removed and often replaced with a phenyl group, demonstrates the importance of this parameter. nih.gov This modification, which significantly shortens the ω-chain, leads to compounds like latanoprost that are highly potent and effective. nih.govarvojournals.org

Development of Specific Analogues

The structural modifications of the PGF2alpha backbone, particularly at the ω-chain, have led to the development of several clinically significant analogues. These compounds are typically administered as isopropyl ester prodrugs to improve corneal penetration.

Latanoprost : A key analogue, latanoprost, is the isopropyl ester of 13,14-dihydro-17-phenyl-18,19,20-trinor PGF2alpha. nih.gov Its development was a direct result of structure-activity studies aimed at creating a potent and selective FP receptor agonist. nih.govarvojournals.org

Travoprost (B1681362) : This compound is the isopropyl ester of fluprostenol, another PGF2alpha analogue. It is recognized as a potent and selective FP prostaglandin receptor agonist.

Bimatoprost (B1667075) : While structurally similar to other PGF2alpha analogues, bimatoprost is unique in that it is an ethyl amide derivative rather than an isopropyl ester.

Isopropyl Unoprostone : This analogue is an isopropyl ester derivative used for its therapeutic effects.

Cloprostenol (B1669231) Isopropyl Ester : A synthetic analogue of PGF2alpha, cloprostenol isopropyl ester is a potent FP receptor agonist with a reported Ki value of 28 nM. medchemexpress.commedkoo.com It is the more lipid-soluble prodrug form of cloprostenol. biomol.com The (+)-cloprostenol enantiomer is responsible for the majority of the compound's biological activity. biomol.com

PhXA34 : This compound is identified as a PGF2alpha analogue that has been studied for its dose-related effects on intraocular pressure.

AL-6598 : This compound is the isopropyl ester of AL-6556. Unlike the other analogues listed, which are primarily FP receptor agonists, AL-6598 and its free acid are relatively selective for the prostaglandin D (DP) receptor, with full agonist activity at the DP receptor and partial agonist activity at the EP2 receptor. nih.gov They exhibit significantly lower affinity for FP, EP3, IP, and TP receptors. nih.gov

The agonist potencies of several of these analogues' free acids at the FP receptor have been quantified, as shown in the table below.

Compound (Free Acid)Agonist Potency (EC50 in nM)
Travoprost acid2.4
Cloprostenol4.5
Latanoprost acid34.7
Bimatoprost acid112
PGF2alpha120
Unoprostone3280

This table presents data on the free acid forms of the compounds, which are the active metabolites after the ester prodrug is hydrolyzed in the eye.

Isomeric Considerations (e.g., 15(R) vs. 15(S) Configurations)

The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of the biological activity of PGF2alpha analogues. The naturally occurring and most potent form of PGF2alpha has the hydroxyl group in the (S) configuration (15(S)-PGF2alpha). The C-15 epimer, 15(R)-PGF2alpha, exhibits significantly reduced biological potency.

In hamster antifertility studies, 15(R)-PGF2alpha was found to have only 25% of the potency of the natural 15(S) form, a difference attributed to reduced affinity for the FP receptor. nih.gov Further research confirmed this, showing that 15(R)-PGF2alpha has a binding affinity of only 6.7% to ovine luteal cell FP receptors compared to PGF2alpha. nih.gov Similarly, its binding affinity to rat vascular smooth muscle cells is negligible compared to the 15(S) isomer. nih.gov

Interestingly, while the 15(S) configuration is generally required for high FP receptor activity, some synthetic analogues utilize the 15(R) configuration. For example, (+)-Cloprostenol is the 15(R) enantiomer of cloprostenol, and it is this form that is responsible for the majority of its biological activity as a potent luteolytic agent. biomol.com

IsomerReceptor Binding Affinity (Relative to PGF2α)Biological Potency (Relative to PGF2α)
15(S)-PGF2α (Natural)100%100%
15(R)-PGF2α6.7% (Ovine Luteal FP Receptors)25% (Hamster Antifertility)

Receptor Pharmacology and Binding Kinetics

Prostaglandin (B15479496) F (FP) Receptor Interaction and Agonism

PGF2alpha-isopropyl ester is a prodrug that is rapidly hydrolyzed in vivo by endogenous esterases to the active compound, PGF2alpha. caymanchem.com This active metabolite then exerts its effects by binding to and activating the FP receptor. The activation of the FP receptor by PGF2alpha initiates a signaling cascade involving the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate and a subsequent increase in intracellular calcium levels.

The active metabolite of this compound, PGF2alpha, demonstrates a high binding affinity for the FP receptor. While specific Ki values for this compound are not as commonly reported due to its nature as a prodrug, the affinity of PGF2alpha is well-characterized. For instance, in studies using human ciliary body cells, the EC50 value for PGF2alpha in generating inositol phosphates via the FP receptor was found to be 10 nM. nih.gov In human trabecular meshwork (h-TM) cells, the EC50 for PGF2α in stimulating phosphoinositide (PI) turnover was 120 nM. arvojournals.org The affinity of PGF2α for the FP receptor is significantly higher than for other prostanoid receptors, indicating a degree of selectivity. wikipedia.orgnih.gov However, some cross-reactivity has been observed, particularly with the EP3 receptor. nih.gov

Interactive Data Table: Binding Affinities and Functional Potencies of Prostaglandin Analogs at the FP Receptor

Compound Binding Affinity (Ki, nM) Functional Potency (EC50, nM) Cell Type
PGF2alpha - 10 nih.gov HEK 293 (hcb-FP)
PGF2alpha - 120 arvojournals.org Human Trabecular Meshwork
Latanoprost (B1674536) acid 98 nih.gov 32-124 nih.gov Various
Travoprost (B1681362) acid 35 nih.gov 1.4 - 3.6 nih.gov Human Ciliary Muscle, h-TM
Bimatoprost (B1667075) acid 83 nih.gov 2.8 - 3.8 nih.gov Various

PGF2alpha is a full and potent agonist at the FP receptor. arvojournals.org Its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This compound, as a prodrug, exhibits agonist activity that is dependent on its conversion to PGF2alpha. caymanchem.com The ester form itself has a lower affinity and potency compared to the free acid. arvojournals.org For example, in h-TM cells, the EC50 for travoprost (an isopropyl ester prodrug) was 89 nM, whereas its free acid form, travoprost acid, had a much more potent EC50 of 2.4 nM. arvojournals.org Similarly, latanoprost (another isopropyl ester) had an EC50 of 778 nM, while its free acid was active at 34.7 nM in the same cell type. arvojournals.org This demonstrates the critical role of hydrolysis in unleashing the full agonist potential of the compound.

While the primary mechanism of action for this compound involves its hydrolysis to the active PGF2alpha, there is evidence to suggest that the ester prodrug itself may possess some intrinsic, albeit significantly lower, agonist activity at the FP receptor. Studies on various prostaglandin ester prodrugs have shown that they can activate the FP receptor directly, but with much lower potency than their corresponding free acids. arvojournals.org For instance, travoprost and latanoprost isopropyl esters were shown to stimulate PI turnover in h-TM cells, although at much higher concentrations than their hydrolyzed forms. arvojournals.org This suggests that while hydrolysis is the main route for its potent biological effects, the intact ester may still be able to interact with and weakly activate the FP receptor.

Characterization of FP Receptor Antagonists (e.g., AL-8810)

The pharmacological effects of this compound and its active metabolite can be blocked by selective FP receptor antagonists. One such antagonist is AL-8810, a fluorinated PGF2α analogue. nih.gov AL-8810 has been instrumental in characterizing the role of the FP receptor in mediating the actions of PGF2alpha and its analogues. It has been shown to antagonize the effects of various FP receptor agonists, including PGF2alpha, in different tissues and cell types. nih.govarvojournals.org AL-8810 is a selective antagonist for the FP receptor, with significantly lower affinity for other prostanoid receptors such as TP, DP, EP2, and EP4. nih.gov

AL-8810 acts as a competitive antagonist at the FP receptor. nih.govnih.gov This means that it binds to the same site on the receptor as the agonist (PGF2alpha) but does not activate it, thereby preventing the agonist from binding and eliciting a response. In the presence of a competitive antagonist like AL-8810, the concentration-response curve for an FP receptor agonist is shifted to the right in a parallel manner, without a change in the maximum response. nih.govnih.govmsdvetmanual.com This indicates that a higher concentration of the agonist is required to produce the same level of response. Schild analysis of this interaction yields a pA2 value, which is a measure of the antagonist's potency. For AL-8810, the pA2 value has been determined to be 6.68 in A7r5 cells and 6.34 in 3T3 cells. nih.gov The equilibrium inhibition constant (Ki) for AL-8810 at the FP receptor has been found to be in the range of 285–426 nM. nih.gov In human trabecular meshwork cells, the Ki of AL-8810 against (±)-fluprostenol-induced PI turnover was 2.56 µM. arvojournals.org

Interactive Data Table: Antagonist Properties of AL-8810 at the FP Receptor

Parameter Value Cell Type
pA2 6.68 ± 0.23 nih.gov A7r5 cells
pA2 6.34 ± 0.09 nih.gov 3T3 fibroblasts
Ki 426 ± 63 nM nih.gov A7r5 cells
Ki 285–426 nM nih.gov Various
Ki 2.56 ± 0.62 µM arvojournals.org Human Trabecular Meshwork

Receptor Selectivity Profiling of Antagonists

The biological effects of prostaglandins (B1171923) are mediated by their interaction with specific G protein-coupled receptors. The active metabolite of this compound, PGF2alpha, is a potent agonist for the prostaglandin F (FP) receptor. Understanding the pharmacology of this receptor and its distinction from other prostanoid receptors is crucial. This is often achieved by using selective antagonists to probe receptor function.

A key desirable characteristic for a pharmacological antagonist is a high affinity for its target receptor combined with significantly lower affinity for other related receptors, ensuring that its effects are specific. nih.gov For the FP receptor, several antagonists have been developed and profiled for their selectivity. The fluorinated PGF2alpha analogue, AL-8810, is a well-characterized competitive antagonist for the FP receptor. nih.gov It demonstrates a sub-micromolar in vitro potency and exhibits a selectivity of at least 100-fold (≥2 log units) against most other prostaglandin receptors, including DP, EP, and TP receptors, in various cell- and tissue-based functional assays. nih.gov Another related compound, AL-3138, acts as a non-competitive FP receptor antagonist. nih.gov Non-prostanoid structures have also been identified, such as the thiazolidinone AS604872 and the D-amino acid-based oligopeptide PDC31, the latter of which functions as an allosteric inhibitor of FP receptor signaling. nih.gov

The selectivity of antagonists is not limited to the FP receptor. Specific antagonists for other prostaglandin E2 (PGE2) receptor subtypes, such as the EP receptors, have also been developed, which helps in differentiating the physiological roles of each receptor. For instance, PF-04418948 is a selective antagonist for the EP2 receptor, and Grapiprant is a specific antagonist of the EP4 receptor. nih.govbiorxiv.org Furthermore, compounds like TG6-129 have been developed as dual antagonists for both EP2 and EP4 receptors. biorxiv.org

Selectivity Profile of Prostaglandin Receptor Antagonists

AntagonistPrimary Target ReceptorAntagonism TypeSelectivity Notes
AL-8810FPCompetitiveExhibits ≥2 log unit selectivity against most other prostaglandin receptors. nih.gov
AL-3138FPNon-competitiveA selective antagonist for the FP receptor. nih.gov
AS604872FPCompetitiveA non-prostanoid antagonist structure. nih.gov
PDC31FPAllosteric InhibitorA D-amino acid-based oligopeptide that inhibits FP receptor signaling allosterically. nih.gov
PF-04418948EP2CompetitiveDemonstrated to be a selective EP2-receptor antagonist in a wide range of bioassay systems. nih.gov
Grapiprant (CJ-023423)EP4CompetitiveA potent and specific antagonist of the EP4 receptor. biorxiv.org
ONO-AE3-240EP3CompetitiveA selective EP3-receptor antagonist. nih.gov
TG6-129EP2 / EP4Dual AntagonistExhibits antagonism towards both EP2 and EP4 receptors. biorxiv.org

Localization of Prostaglandin Receptors in Tissues

The physiological response to prostaglandin agonists like PGF2alpha is determined by the specific location and distribution of their corresponding receptors in various tissues. The FP receptor, the primary target for PGF2alpha, is found in several tissues. In the eye, FP receptors are notably located in the ciliary muscle and scleral tissues, where their activation mediates an increase in uveoscleral outflow of aqueous humor. nih.gov

Beyond the eye, prostaglandin receptors are widely distributed. Prostaglandin E2 (PGE2) receptors (EP), for example, are found in most mammalian tissues, with high abundance in the brain and uterus. pnas.org Some studies have provided evidence for the existence of EP receptors in the perinuclear region and nuclear envelope of cells, suggesting that prostaglandins may directly modulate nuclear events and gene transcription. pnas.org

The distribution of specific EP receptor subtypes has been characterized in various tissues, particularly in ocular structures, which are a major site of action for PGF2alpha analogs.

EP1 Receptors : In the human eye, the EP1 subtype is predominantly expressed in the corneal and ciliary epithelia, the longitudinal and circular muscles of the ciliary body, and in specific layers of the retina, including the ganglion and inner plexiform layers. arvojournals.org

EP2 Receptors : The EP2 receptor is the most prominently expressed and widely distributed of the EP subtypes in both human and mouse eyes. arvojournals.orgnih.gov Its presence is noted in nearly all tissues in both the anterior and posterior segments of the eye. arvojournals.org In the retina, EP2 immunoreactivity is found in horizontal cells, bipolar cells, amacrine cells, and nerve fibers. arvojournals.org

EP3 Receptors : In the human retina, EP3 receptor immunoreactivity is present in the inner segments of photoreceptors, horizontal cells, amacrine cells, and retinal ganglion cells. arvojournals.org

EP4 Receptors : EP4 receptor expression in the human eye is observed in the corneal endothelium, trabecular cells, and certain sections of the retina. arvojournals.org

This differential distribution highlights the complex and varied roles that different prostaglandins play within a single organ system.

Localization of Prostaglandin Receptors in Ocular and Other Tissues

Receptor SubtypeTissue/Cell TypeSpecies
FPCiliary muscle, Scleral tissuesHuman
EP1Corneal and ciliary epithelia, Ciliary muscles, Retinal ganglion layerHuman
EP1Nuclear envelope of brain endothelial cells and neuronsPorcine, Human
EP2Widely distributed in most ocular tissues (anterior and posterior)Human, Mouse
EP2Retinal horizontal cells, Bipolar cells, Amacrine cellsHuman, Mouse, Rat
EP3Retinal inner segments of photoreceptors, Horizontal cells, Amacrine cells, Retinal ganglion cellsHuman, Mouse, Rat
EP4Corneal endothelium, Trabecular cells, RetinaHuman
PGE (General)Plasma membrane of small intestinal enterocytesRat

Cellular and Molecular Mechanisms of Action

Signal Transduction Pathways Activated by FP Receptor Engagement

The binding of PGF2alpha to the FP receptor initiates a conformational change in the receptor, enabling it to interact with and activate heterotrimeric G proteins. This activation is the first step in a series of signal transduction events that ultimately dictate the cellular response.

G Protein Coupling (Gαq/11, Gα12/13, Gαi) and Downstream Effectors

The FP receptor demonstrates promiscuous coupling to several G protein families, allowing for the activation of multiple signaling cascades within a single cell. The primary coupling partner for the FP receptor is the Gαq/11 family of G proteins nih.gov. Activation of Gαq/11 by the FP receptor leads to the stimulation of its primary effector, phospholipase C-β (PLC-β) nih.gov.

In addition to Gαq/11, the FP receptor can also couple to the Gα12/13 and Gαi families frontiersin.orgnih.gov. The coupling to Gα12/13 is often associated with the activation of the small GTPase Rho, which plays a critical role in cytoskeletal reorganization and other cellular processes nih.govfrontiersin.org. While less characterized, coupling to Gαi, which is pertussis toxin-sensitive, has also been observed frontiersin.orgnih.gov. The competitive binding of different G proteins to the receptor can influence the downstream signaling profile. For instance, Gαq binding can impede Gα13 coupling and activation, suggesting a mechanism for signal biasing nih.gov.

G Protein FamilyPrimary Downstream EffectorKey Cellular Processes
Gαq/11Phospholipase C-β (PLC-β)Phosphatidylinositol turnover, intracellular calcium mobilization, Protein Kinase C activation
Gα12/13RhoGEFs (e.g., p115-RhoGEF)Cytoskeletal rearrangement, cell migration, smooth muscle contraction
GαiAdenylyl cyclase (inhibition)Modulation of cAMP levels, ion channel regulation

Phosphatidylinositol Turnover and Intracellular Calcium Mobilization

A hallmark of FP receptor activation via Gαq/11 is the stimulation of phosphatidylinositol turnover nih.govnih.gov. The activated PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) frontiersin.orgnih.gov.

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol nih.govscienceopen.com. This rapid increase in intracellular calcium concentration is a critical event that mediates many of the physiological effects of PGF2alpha, including smooth muscle contraction frontiersin.orgnih.gov. The mobilization of intracellular calcium can be followed by an influx of extracellular calcium through store-operated channels, sustaining the calcium signal frontiersin.orgscienceopen.com.

Activation of Protein Kinase C (PKC)-Dependent Pathways

The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it, in conjunction with the elevated intracellular calcium levels, activates members of the Protein Kinase C (PKC) family nih.govoup.com. Activated PKC isoforms phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby regulating their activity and initiating further downstream signaling events nih.govnih.gov. The PKC-dependent pathways are integral to many cellular responses elicited by PGF2alpha, including gene expression, cell proliferation, and the activation of other kinase cascades nih.govoup.com.

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, JNK1)

The FP receptor is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. One of the most well-documented pathways is the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) nih.govnih.gov. This activation is often, but not exclusively, dependent on the Gαq/PLC/PKC axis nih.govoup.com. Activated PKC can lead to the activation of the Raf/MEK/ERK cascade, which ultimately results in the phosphorylation and activation of ERK1/2 oup.com.

Activated ERK1/2 can translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, thereby modulating gene expression and influencing cellular processes such as proliferation and differentiation nih.gov. In some cellular contexts, PGF2alpha can also induce ERK1/2 activation through transactivation of the epidermal growth factor receptor (EGFR) nih.govnih.gov. While ERK1/2 is a major target, other MAPK pathways, such as the c-Jun N-terminal kinase (JNK) cascade, can also be activated downstream of Gα12/13 and Rho signaling frontiersin.orgsemanticscholar.org.

Phosphatidylinositol-3-Kinase (PI3K) and p70S6 Kinase (p70S6K) Activation

PGF2alpha signaling can also intersect with the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway. Studies have shown that PGF2alpha can influence this pathway, although the effects can be complex and cell-type specific. For instance, in some contexts, PGF2alpha has been shown to repress IGF-I-stimulated PI3K/Akt signaling nih.gov. This inhibitory cross-talk is often mediated by the activation of ERK and the mammalian target of rapamycin (B549165) (mTOR)/p70 ribosomal protein S6 kinase (p70S6K1) signaling pathways, which can lead to inhibitory serine phosphorylation of insulin (B600854) receptor substrate 1 (IRS1) nih.govnih.gov. However, in other cell types, PGF2alpha-induced signaling can lead to the activation of PI3K, contributing to inflammatory responses frontiersin.orgmdpi.com. The activation of p70S6K, a downstream effector of both mTOR and PI3K, has been observed following PGF2alpha treatment, indicating a role in regulating protein synthesis and cell growth nih.govnih.gov.

NF-κB and NFAT Signaling

The signaling pathways initiated by PGF2alpha-isopropyl ester culminate in the activation of key transcription factors that orchestrate changes in gene expression. The nuclear factor of activated T-cells (NFAT) is a calcium-dependent transcription factor that is a significant target of FP receptor signaling nih.gov. The increase in intracellular calcium resulting from IP3-mediated release activates the calcium/calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus where it regulates the transcription of genes involved in processes like skeletal muscle growth nih.govwikipedia.org.

Additionally, PGF2alpha signaling has been implicated in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, particularly in the context of inflammation frontiersin.org. The activation of PKC and other kinases downstream of the FP receptor can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and chemokines aacrjournals.org.

Transcription FactorPrimary Upstream ActivatorKey Cellular Functions
NFAT (Nuclear Factor of Activated T-cells)Calcineurin (activated by increased intracellular Ca2+)Skeletal muscle growth, immune response, development
NF-κB (Nuclear Factor kappa B)PKC, IKK complexInflammation, immune response, cell survival

Cytosolic Phospholipase A2 (cPLA2) Translocation and Activity

Prostaglandin (B15479496) F2alpha (PGF2alpha), the active form of this compound, is intrinsically linked to the activity of cytosolic phospholipase A2 (cPLA2). The synthesis of prostaglandins (B1171923), including PGF2alpha, is initiated by the release of arachidonic acid from membrane phospholipids, a process catalyzed by phospholipase A2 (PLA2) enzymes. nih.gov Specifically, cytosolic PLA2α (cPLA2α) is a key enzyme in this process, and its activation is crucial for the production of prostaglandins in response to various stimuli, such as cytokines like Interleukin-1 (IL-1). nih.gov

The activation of cPLA2 involves its translocation from the cytosol to cellular membranes, a step that is dependent on calcium ions (Ca2+). nih.gov In addition to calcium, the phosphorylation of cPLA2 on serine residues plays a critical role in its agonist-induced activation. nih.gov While direct studies detailing the specific effects of this compound on cPLA2 translocation are not extensively characterized, the broader mechanism involves hormonal coupling. Treatment of cells with agonists that stimulate cPLA2 activity leads to an increased release of arachidonic acid, the precursor for all prostaglandins. nih.gov This suggests a feedback and signaling loop where the presence of prostaglandins can influence the enzymatic machinery responsible for their own synthesis. The activity of cPLA2 is enhanced by various factors and, in turn, is responsible for the release of arachidonic acid necessary for the synthesis of PGF2alpha. nih.gov

Regulation of Extracellular Matrix Remodeling

This compound and its active metabolite, PGF2alpha, are potent regulators of the extracellular matrix (ECM). This regulation is a key component of its physiological effects, particularly in ocular tissues where it is used to modulate aqueous humor outflow. The remodeling of the ECM is achieved primarily through the induction of matrix metalloproteinases (MMPs) and subsequent alterations in tissue structure and permeability. arvojournals.orgresearchgate.net

Treatment with this compound leads to a significant increase in the expression and activity of several MMPs, which are enzymes responsible for degrading ECM components. nih.gov In studies involving monkey eyes, topical application of this compound resulted in elevated levels of MMP-1 (interstitial collagenase), MMP-2 (gelatinase A), and MMP-3 (stromelysin-1) in the tissues of the uveoscleral outflow pathway. nih.gov This increase in MMPs is believed to play a crucial role in the increased uveoscleral outflow observed with prostaglandin treatment. nih.gov

The induction of MMPs appears to be a class effect of PGF2alpha analogs. PGF2alpha has been shown to increase the secretion of MMP-2 from human ciliary muscle cells in a dose-dependent manner. arvojournals.org Similarly, exposure of cultured human ciliary smooth muscle cells to PGF2alpha increases the production of MMP-1, MMP-2, MMP-3, and MMP-9. nih.gov These findings support the hypothesis that increased MMP production by ciliary muscle cells is a key mechanism behind the physiological effects of topical prostaglandin administration. nih.gov

Induction of Matrix Metalloproteinases by this compound
MMPTissueObserved Effect
MMP-1Iris Root, Ciliary Muscle, Sclera89% ± 16%, 61% ± 8%, and 66% ± 57% increase in immunoreactivity, respectively nih.gov
MMP-2Iris Root, Ciliary Muscle, Sclera129% ± 53%, 82% ± 27%, and 267% ± 210% increase in immunoreactivity, respectively nih.gov
MMP-3Iris Root, Ciliary Muscle, Sclera207% ± 84%, 83% ± 49%, and 726% ± 500% increase in immunoreactivity, respectively nih.gov
MMP-2Human Ciliary Muscle Cells112% ± 32% maximum increase in secretion arvojournals.org

The enzymatic degradation of the ECM by MMPs leads to physical changes in the tissue, including alterations in permeability and the expansion of connective tissue spaces. This compound has been found to reduce collagen types I, III, and IV in the ciliary muscle and adjacent sclera of monkeys following topical treatment. arvojournals.org This reduction in collagen, a primary structural component of the ECM, likely contributes to the enlargement of intramuscular spaces and a decrease in hydraulic resistance, thereby modulating tissue permeability. researchgate.net

Studies using human trabecular meshwork (HTM) cells have shown that PGF2alpha can remarkably inhibit TGF-β2-induced changes in transendothelial electrical resistance (TEER) and FITC-dextran permeability, further indicating its role in modulating cellular barrier functions. mdpi.com The compound's ability to penetrate ocular tissues, such as the cornea and sclera, allows it to reach target cells and exert these effects on the connective tissue. nih.gov

Modulation of Specific Cellular Functions and Gene Expression

This compound, through its active form PGF2alpha, directly influences the expression of genes critical for various physiological processes, including uterine activation and inflammatory responses.

PGF2alpha plays a significant role in preparing the uterus for labor by modulating the expression of key uterine activation proteins (UAPs). nih.gov In cultured pregnant human myometrial smooth muscle cells, PGF2alpha stimulates the expression of Connexin-43 (CX-43), Oxytocin (B344502) Receptor (OTR), and Cyclooxygenase-2 (COX-2, also known as PTGS2). nih.gov

Connexin-43 (CX-43): This protein forms gap junctions between myometrial cells, which are essential for synchronized uterine contractions during labor. PGF2alpha dose-dependently increases CX-43 expression. nih.gov

Oxytocin Receptor (OTR): The responsiveness of the uterus to oxytocin is dependent on the expression of its receptor. PGF2alpha has been shown to increase OTR expression in cells from the lower uterine segment. nih.gov

Cyclooxygenase-2 (COX-2): This enzyme is crucial for prostaglandin synthesis. PGF2alpha stimulates COX-2 expression, creating a positive feedback loop that can amplify prostaglandin production during labor. nih.govnih.gov

The regulation of these proteins is complex, involving multiple divergent signaling pathways, including phospholipase C (PLC), protein kinase C (PKC), ERK, P38, and NFκB pathways. nih.gov

Reflecting its role in processes that are considered inflammatory events, such as parturition, PGF2alpha modulates the expression and secretion of various pro-inflammatory cytokines and chemokines. nih.govnih.gov In cultured human uterine smooth muscle cells from pregnant women, PGF2alpha treatment alters the output of several inflammatory mediators. nih.govnih.gov

Specifically, PGF2alpha stimulates an increased output of:

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8 or CXCL8)

Monocyte Chemotactic Protein-1 (MCP-1 or CCL2) nih.govnih.gov

Conversely, it can inhibit the release of Tumor Necrosis Factor-alpha (TNFα) in cells from the lower uterine segment. nih.govnih.gov This modulation of the inflammatory environment is mediated through multiple signaling pathways, including ERK, PI3K, NF-κB, and NFAT, underscoring the role of PGF2alpha in creating a pro-inflammatory state necessary for processes like labor. nih.govnih.gov

Modulation of Cytokine and Chemokine Expression by PGF2alpha
Cytokine/ChemokineEffectCell Type
Interleukin-1β (IL-1β)Increased OutputHuman Uterine Smooth Muscle Cells nih.govnih.gov
Interleukin-6 (IL-6)Increased OutputHuman Uterine Smooth Muscle Cells nih.govnih.gov
Interleukin-8 (CXCL8)Increased OutputHuman Uterine Smooth Muscle Cells nih.govnih.gov
Monocyte Chemotactic Protein-1 (CCL2)Increased OutputHuman Uterine Smooth Muscle Cells nih.govnih.gov
Tumor Necrosis Factor-alpha (TNFα)Inhibited Release (Lower Uterine Segment)Human Uterine Smooth Muscle Cells nih.govnih.gov

cAMP Phosphodiesterase Stimulation (e.g., in Granulosa Cells)

Prostaglandin F2alpha (PGF2α), the active form of this compound, has been shown to exert some of its cellular effects by modulating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Specifically, in cultured human granulosa cells, PGF2α demonstrates antigonadotrophic actions by stimulating cAMP phosphodiesterase (PDE) activity. nih.gov This action is mediated through the activation of protein kinase C (PKC). nih.gov

The process involves PGF2α enhancing the degradation of cAMP within the cell. nih.gov Studies using cloprostenol (B1669231), a PGF2α analogue, showed that it inhibited progesterone (B1679170) production stimulated by human chorionic gonadotropin (hCG). nih.gov However, this inhibitory effect was prevented when phosphodiesterase activity was blocked by isobutyl-methylxanthine (IBMX), indicating that the antigonadotrophic effect is dependent on PDE stimulation. nih.gov Further investigation confirmed that PGF2α and phorbol (B1677699) esters, which activate PKC, both increase cAMP degradation. nih.gov When PKC was down-regulated through pre-treatment with a phorbol ester, the subsequent ability of the PGF2α analogue to stimulate PDE was prevented. nih.gov This confirms that PGF2α's stimulation of cAMP phosphodiesterase in human granulosa cells is a PKC-dependent mechanism. nih.gov

Compound/AgentEffect on Granulosa CellsMediating PathwayReference
Prostaglandin F2αStimulates cAMP phosphodiesterase; enhances cAMP degradationProtein Kinase C (PKC) nih.gov
Cloprostenol (PGF2α analogue)Inhibits hCG-stimulated progesterone production; stimulates PDEProtein Kinase C (PKC) nih.gov
Phorbol Myristate Acetate (B1210297) (PMA)Stimulates cAMP phosphodiesterase; enhances cAMP degradationActivates Protein Kinase C (PKC) nih.gov
Isobutyl-methylxanthine (IBMX)Inhibits phosphodiesterase; prevents antigonadotrophic effects of PGF2α analoguesN/A nih.gov

Adipocyte Differentiation Inhibition

PGF2α is a potent negative modulator of adipocyte differentiation. nih.gov In primary cultures of adipocyte precursors, PGF2α was found to inhibit the differentiation process in a dose-dependent fashion. nih.gov This inhibitory effect is comprehensive, affecting both early and late markers of adipogenesis. nih.gov PGF2α has been shown to suppress the mRNA expression of early markers such as lipoprotein lipase (B570770) and ap2 gene, as well as late markers like G3PDH and the accumulation of triglycerides. nih.gov

The concentration required for this effect is in the nanomolar range. A 50% inhibition of adipose differentiation was observed with PGF2α concentrations between 3 x 10⁻⁹ M and 7 x 10⁻⁹ M, with maximal inhibition occurring at concentrations of 10⁻⁸ M and higher. nih.gov

One of the mechanisms underlying this inhibition involves the epidermal growth factor (EGF) receptor. PGF2α, itself an inhibitor of adipocyte differentiation, also specifically inhibits the binding of EGF to its receptors on adipocyte precursors. nih.gov Scatchard analysis revealed that PGF2α leads to a roughly 50% reduction in the number of available EGF receptors on the cell surface without altering the receptor's affinity for EGF. nih.gov This effect appears to be mediated by an increased internalization of the EGF-receptor complexes. nih.gov The pathway for this action is linked to protein kinase C (PKC), as the effect of PGF2α on EGF binding was nullified in cells that had undergone prolonged exposure to phorbol myristate acetate (PMA), a PKC activator. nih.gov

ParameterObservationPGF2α ConcentrationReference
Adipose Differentiation50% Inhibition3–7 nM nih.gov
Adipose DifferentiationMaximal Inhibition≥10 nM nih.gov
EGF Cell Surface Receptors~50% Decrease in NumberDose-dependent nih.gov
EGF Receptor AffinityNo changeN/A nih.gov

Prostanoid Transport Mechanisms

This compound is a prodrug, meaning it is an esterified, more lipophilic version of the active compound, PGF2α. nih.gov This esterification significantly enhances its penetration across cellular barriers, such as the cornea. nih.gov Following administration, cellular esterases hydrolyze the ester, releasing the active PGF2α free acid into the target tissue. nih.gov The transport of this active PGF2α is then managed by specific mechanisms, including carrier-mediated systems. nih.govfrontiersin.org

Role of Prostaglandin Transporters (PGT) in Cellular Uptake and Signal Termination

The Prostaglandin Transporter (PGT), also known as SLCO2A1, is a key transmembrane carrier protein responsible for the uptake of various prostanoids, including PGF2α, from the extracellular space into the cell. nih.govfrontiersin.org This transport process is crucial for terminating the biological activity of prostaglandins that act on cell surface receptors. frontiersin.org By mediating the uptake of prostaglandins into the cell, PGT facilitates their subsequent intracellular catabolism by enzymes like 15-hydroxyprostaglandin dehydrogenase. frontiersin.org

PGT mediates the active uptake of prostaglandins, which can occur against a concentration gradient. nih.gov The expression of PGT is observed in various tissues and can be regulated by physiological signals. For instance, in human granulosa cells, PGT expression is significantly increased by human chorionic gonadotropin (hCG), an ovulatory trigger. nih.gov In this context, PGT mediates the uptake of prostaglandins, thereby regulating their extracellular concentration and modulating processes like ovulation. nih.gov The transporter's function ensures that prostaglandin signaling is localized and temporally controlled. frontiersin.org

Carrier-Mediated Transport in Specific Tissues (e.g., Choroid Plexus, Iris-Ciliary Process)

The prodrug strategy is particularly effective in ocular tissues. Studies comparing the topical application of PGF2α free acid with this compound show vastly superior penetration for the ester form. nih.gov One hour after application to the rabbit eye, the concentration of the radiolabeled PGF2α moiety was significantly higher in the cornea (32-fold), aqueous humor (22-fold), and ciliary body (8-fold) when delivered as an isopropyl ester compared to the free acid. nih.gov

This enhanced delivery results in higher concentrations of the active drug in target tissues like the iris and ciliary body. nih.gov Once the this compound penetrates the cornea, it is rapidly converted to PGF2α free acid, which then enters the aqueous humor. nih.gov The subsequent movement of PGF2α into and out of ocular structures is managed by carrier-mediated transport systems, such as PGT, which are known to be present in these tissues and are responsible for the transport of prostanoids. The sustained levels of the drug's moiety in the ciliary body for up to 6 hours post-application suggest an active role for such transport mechanisms in the tissue's handling of the compound. nih.gov

Compound FormRelative Concentration in Cornea (1 hr post-application)Relative Concentration in Aqueous Humor (1 hr post-application)Relative Concentration in Ciliary Body (1 hr post-application)Reference
[³H]PGF2α free acid1x (Baseline)1x (Baseline)1x (Baseline) nih.gov
[³H]PGF2α-isopropyl ester~32x higher~22x higher~8x higher nih.gov

In Vitro Research Methodologies and Findings

Permeability Studies Across Ocular Tissues (Cornea, Sclera)

The effectiveness of topically administered ophthalmic drugs is contingent on their ability to penetrate the protective barriers of the eye, primarily the cornea. PGF2alpha-isopropyl ester was designed as a prodrug to enhance the corneal penetration of its parent compound, PGF2alpha.

Studies have demonstrated that esterification of PGF2alpha significantly improves its ability to permeate ocular tissues. Research on rabbit corneas showed that this compound penetrates the tissue much more effectively than PGF2alpha itself. One study found that various prodrugs, including the isopropyl ester, penetrated the rabbit cornea 4- to 83-fold faster than the parent PGF2alpha compound nih.gov. This enhanced permeability is a critical attribute for its function as an ophthalmic agent. The esterification increases the lipophilicity of the molecule, facilitating its passage through the lipid-rich corneal epithelium. Once inside the cornea, cellular enzymes hydrolyze the ester, releasing the active drug, PGF2alpha.

Interactive Data Table: Corneal Penetration of PGF2alpha Prodrugs Below is a summary of the relative corneal penetration of this compound compared to its parent compound.

CompoundRelative Corneal Penetration (Fold Increase vs. PGF2alpha)
This compound4 - 83 nih.gov

Note: The range reflects findings from a study comparing multiple PGF2alpha prodrugs.

To quantify the permeability of compounds like this compound across ocular tissues, researchers employ specialized laboratory apparatus. A common method involves mounting excised animal ocular tissues, such as the cornea or conjunctiva, in a flow-through chamber system nih.gov. This setup, which operates on a principle similar to the Ussing chamber, allows for the separation of a donor compartment, containing the test compound, from an acceptor compartment.

During the experiment, the concentration of the compound is measured in both compartments over time, often using techniques like high-performance liquid chromatography (HPLC) nih.gov. This allows for the calculation of the rate of drug penetration and its bioconversion into the active form within the tissue nih.gov. This methodology provides crucial data on how structural modifications, such as esterification, affect a drug's ability to cross specific tissue barriers.

Cell Culture Models for Mechanistic Investigations

Cell culture models are indispensable tools for dissecting the specific molecular and cellular mechanisms initiated by PGF2alpha, the active metabolite of this compound.

Human ciliary muscle (HCM) cells are a key target for PGF2alpha in the eye. In vitro studies using cultured HCM cells have shown that PGF2alpha, acting through the prostanoid F (FP) receptor, triggers a cascade of cellular events. A primary finding is that PGF2alpha stimulates the secretion of matrix metalloproteinase-2 (MMP-2). arvojournals.orgarvojournals.org This response is both dose- and time-dependent, with maximal secretion observed around four hours after administration arvojournals.org.

The signaling pathway responsible for this effect involves the activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2). arvojournals.orgarvojournals.org Research has demonstrated that PGF2alpha increases PKC activity, which in turn is required for the activation of ERK1/2 and the subsequent secretion of MMP-2 arvojournals.org. Additionally, studies on HCM cells have revealed that PGF2alpha analogues can alter the expression of various genes, including the downregulation of aquaporin-1 and versican nih.gov. Other investigations have noted a dose-dependent increase in calcium efflux from HCM cells in response to high concentrations of PGF2alpha nih.gov.

Interactive Data Table: PGF2alpha Effects on Human Ciliary Muscle (HCM) Cells

Cellular ResponseKey FindingsSignaling Pathway
MMP-2 SecretionIncreased in a dose- and time-dependent manner arvojournals.org.Protein Kinase C (PKC), ERK1/2 arvojournals.orgarvojournals.org
Gene ExpressionDownregulation of aquaporin-1 and versican nih.gov.Not specified
Calcium EffluxDose-dependent increase at high concentrations nih.gov.Not specified

To study the interaction of PGF2alpha with its specific receptor in a controlled environment, researchers often use cell lines like Human Embryonic Kidney 293 (HEK293) cells. These cells can be genetically modified to express specific recombinant prostanoid receptors, such as the FP receptor scienceopen.com. This model system allows for the precise characterization of receptor binding and subsequent signaling without interference from other receptor types that might be present in native cells.

Studies using HEK293 cells expressing the FP receptor have been instrumental in confirming the receptor's role in mediating the effects of PGF2alpha. These systems are used to measure downstream signaling events, such as the mobilization of intracellular calcium, which is a key response to FP receptor activation scienceopen.com. This approach has also been used to characterize the pharmacology of other prostanoid receptors, like the EP2 and EP4 receptors epa.gov.

The biological activity of PGF2alpha extends beyond ocular tissues. Research using primary cultures of adipocyte precursors (pre-adipocytes) has shown that PGF2alpha acts as an inhibitor of their differentiation into mature fat cells (adipocytes) nih.gov. This inhibitory effect is dose-dependent, with a 50% inhibition observed at nanomolar concentrations nih.gov. PGF2alpha was found to suppress the expression of both early and late markers of adipose differentiation nih.gov.

Further investigation into the mechanism revealed that PGF2alpha inhibits the binding of epidermal growth factor (EGF) to its receptors on adipocyte precursors nih.gov. This action decreases the number of available EGF receptors on the cell surface and appears to be mediated by protein kinase C nih.gov.

Neonatal Rat Ventricular Myocytes for Hypertrophy Studies

Neonatal rat ventricular myocytes (NRVMs) serve as a crucial in vitro model for studying the cellular and molecular mechanisms of cardiac hypertrophy. This model is widely used because the cells are terminally differentiated and respond to hypertrophic stimuli by increasing in size and protein content rather than by proliferation. nih.gov

Research has demonstrated that Prostaglandin (B15479496) F2 alpha (PGF2α), the active metabolite of this compound, is a specific and potent inducer of hypertrophy in cultured NRVMs. nih.gov When these cells are exposed to PGF2α, they exhibit several hallmark features of a hypertrophic response. Morphologically, the myocytes increase in size, and their contractile fibrils become more organized into parallel arrays. nih.gov

Biochemically, the hypertrophic effect is confirmed by a dose-dependent increase in the rate of protein synthesis, often measured by the incorporation of radiolabeled amino acids such as [3H]phenylalanine. nih.gov Studies have determined the half-maximal effective concentration (EC50) for PGF2α-induced protein synthesis in NRVMs to be approximately 11 nM, indicating a high-potency effect mediated through a specific PGF receptor. nih.gov

Furthermore, treatment with PGF2α leads to the induction of specific fetal genes that are re-expressed during cardiac hypertrophy, including atrial natriuretic factor (ANF), c-fos, and α-skeletal actin. nih.gov The stimulation of myofibrillar gene expression has been shown through increased levels of myosin light chain-2 (MLC-2) mRNA and protein. nih.gov When compared with other known hypertrophic agents like endothelin-1 (B181129) and phenylephrine, PGF2α is intermediate in potency but elicits a significantly higher level of ANF production, suggesting a strong activation of this particular hypertrophic signaling pathway. nih.gov

Table 1: Hypertrophic Effects of PGF2α on Neonatal Rat Ventricular Myocytes

Parameter Measured Observation Reference
Protein Synthesis Dose-dependent increase in [3H]phenylalanine incorporation (EC50 = 11 nM). nih.gov
Cell Morphology Increase in myocyte size and organization of contractile fibrils. nih.gov
Gene Expression Increased expression of atrial natriuretic factor (ANF), c-fos, α-skeletal actin, and myosin light chain-2 (MLC-2). nih.govnih.gov

Biochemical Assays for Signal Transduction Components

The hypertrophic response induced by this compound is mediated by a complex network of intracellular signaling pathways. Biochemical assays are essential tools for dissecting these pathways and identifying the key molecular components involved.

Phosphoinositide Turnover The FP receptor, to which PGF2α binds, is a G-protein-coupled receptor typically linked to the Gq alpha subunit. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Assays measuring the accumulation of inositol phosphates are used to quantify the turnover of phosphoinositides and confirm the activation of this pathway. An inhibitor of phosphoinositide turnover has been shown to antagonize downstream signaling, indicating that this process is a required step in the signaling cascade. utoledo.edu

PKC Activity Diacylglycerol (DAG), produced from phosphoinositide turnover, is a key activator of Protein Kinase C (PKC). The role of PKC in mediating hypertrophic signals is well-documented. frontiersin.org PKC activity assays often measure the translocation of PKC isoforms (e.g., α, δ, ε) from the cytosol to cellular membranes, which is a hallmark of their activation. utoledo.edu Studies have shown that PGF2α-induced activation of downstream effectors is dependent on PKC, confirming its central role in the signaling cascade. auctoresonline.org Pharmacological activation of PKC in cardiomyocytes is sufficient to induce hypertrophic gene expression and phosphorylation of downstream targets. frontiersin.org

ERK1/2 Activity The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cardiac hypertrophy. The activity of ERK1/2 is typically assessed by Western blotting using antibodies specific to the phosphorylated (active) forms of the kinases. Research has demonstrated that PGF2α treatment leads to the activation of the ERK1/2 pathway. auctoresonline.orgnih.gov This activation is dependent on upstream signaling components, including PKC. utoledo.eduauctoresonline.org The inhibition of PKC has been shown to block the subsequent activation of ERK1/2, placing PKC upstream of ERK1/2 in this specific signaling pathway. utoledo.edu

Zymography for MMPs Matrix Metalloproteinases (MMPs) are enzymes involved in the degradation and remodeling of the extracellular matrix, a process implicated in tissue remodeling during hypertrophy. Gel zymography is a specialized technique used to detect the activity of MMPs. nih.govyoutube.com In this method, a protein substrate (such as gelatin for detecting gelatinases MMP-2 and MMP-9) is co-polymerized in a polyacrylamide gel. nih.govresearchgate.net When samples are run on the gel, the MMPs digest the substrate in their vicinity, creating clear bands against a stained background, with the size of the band corresponding to the enzyme's activity. youtube.com

Studies using this compound have shown that it induces a significant elevation of MMP-1 (interstitial collagenase), MMP-2 (gelatinase A), and MMP-3 (stromelysin-1) in ocular tissues. nih.gov Immunostaining and densitometry revealed substantial increases in the immunoreactivity of these MMPs in the ciliary muscle and surrounding tissues following treatment. nih.gov

Table 2: Effect of this compound on MMP Immunoreactivity

MMP Type Tissue Mean Increase in Optical Density (± SD) Reference
MMP-1 Iris Root 89% ± 16% nih.gov
MMP-1 Ciliary Muscle 61% ± 8% nih.gov
MMP-2 Iris Root 129% ± 53% nih.gov
MMP-2 Ciliary Muscle 82% ± 27% nih.gov
MMP-3 Iris Root 207% ± 84% nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Prostaglandin F2 alpha (PGF2α)
[3H]phenylalanine
Atrial Natriuretic Factor (ANF)
α-skeletal actin
Myosin light chain-2 (MLC-2)
Endothelin-1
Phenylephrine
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Inositol 1,4,5-trisphosphate (IP3)
Diacylglycerol (DAG)

Animal Model Studies for Mechanistic Elucidation

Investigations of Uveoscleral Outflow Mechanism in Vivo

In vivo studies, predominantly in primates, have been pivotal in confirming that PGF2alpha-isopropyl ester's primary mechanism of action is the enhancement of uveoscleral outflow. nih.govnih.gov This pathway, also known as the unconventional pathway, allows aqueous humor to exit the eye through the ciliary muscle and sclera.

The mechanism is thought to involve biochemical and structural changes within the ciliary muscle's extracellular matrix. nih.gov PGF2alpha, the active form of the ester, is believed to increase the biosynthesis of certain metalloproteinases. These enzymes lead to a reduction and remodeling of extracellular matrix components, such as collagen, within the ciliary muscle. This reduction in extracellular matrix widens the spaces between the ciliary muscle bundles, decreasing the hydraulic resistance and thereby facilitating the drainage of aqueous humor through this route. nih.gov Autoradiography studies have visually confirmed the increased passage of tracers through the uveoscleral pathway in monkey eyes treated with this compound. nih.gov

Effects on Ocular Physiology Beyond Intraocular Pressure (e.g., Pupillary Diameter, Refraction, Ocular Blood Flow)

Beyond its effects on IOP, this compound influences other aspects of ocular physiology, with responses varying by species.

Pupillary Diameter: A notable effect in many animal species is miosis. In cats and dogs, this compound is a potent miotic agent, causing significant and prolonged pupillary constriction. arvojournals.orgnih.gov In cynomolgus monkeys, the effect is generally weaker, with studies noting either a small decrease in pupillary diameter or a weak, sometimes statistically significant miosis of up to 0.5 mm. nih.govarvojournals.org

Refraction: Studies in cynomolgus monkeys have shown that this compound can affect refraction. A partial reversal of anesthesia-induced accommodation has been observed.

Ocular Blood Flow and Hyperemia: this compound is associated with conjunctival hyperemia, a sign of vasodilation, in multiple species, including rabbits, dogs, and humans. nih.govnih.gov Mechanistic studies on the parent compound, PGF2alpha, provide insight into its vascular effects. In vitro studies using isolated porcine intraocular ciliary arteries showed that PGF2alpha induces contraction at high concentrations, an effect mediated by the FP and TP receptors. nih.gov This suggests a complex, concentration-dependent effect on the tone of arteries supplying the ciliary body, which could influence ocular blood flow. nih.gov

Effects of this compound on Ocular Physiology (by Species)
Physiological ParameterCynomolgus MonkeyCat / DogRabbit
Pupillary DiameterWeak miosis (up to 0.5 mm)Potent and profound miosisSmall miotic effect
Blood-Aqueous BarrierMinimal effectNot a primary findingBreakdown
Ocular HyperemiaPresentMild conjunctival irritation notedPresent

Role of Nitric Oxide Synthase in Physiological Responses (e.g., Ocular Hyperemia)

Animal studies have demonstrated that the ocular hyperemia (redness) induced by topical application of this compound is significantly mediated by the activation of nitric oxide synthase. In rabbits, PGF2α-IE administration leads to a marked increase in blood flow to the surface structures of the eye, including the conjunctiva, eyelids, nictitating membrane, and anterior sclera, as well as the anterior uvea nih.govarvojournals.org.

The mechanism for this vasodilation involves the release of nitric oxide (NO), a potent vasodilator arvojournals.org. Research in rabbits has shown that inhibiting nitric oxide synthase with agents like L-NMMA effectively blocks the hyperemia observed in the surface structures of the eye following PGF2α-IE treatment nih.gov. However, this inhibition does not completely prevent the increase in blood flow to the anterior uvea, suggesting that while nitric oxide synthase activation is a primary driver of surface hyperemia, it is only partially responsible for the effects in deeper tissues like the ciliary processes and the iris nih.gov. Notably, this hyperemic effect appears to be independent of the prostaglandin (B15479496) FP receptors, which are typically associated with the intraocular pressure-lowering effects of PGF2alpha analogues nih.govarvojournals.org.

Comparative Studies of this compound and Analogues in Animal Models

Comparative studies in various animal models, including cats, dogs, monkeys, and rabbits, have been instrumental in characterizing the pharmacological profile of this compound relative to its synthetic analogues, such as latanoprost (B1674536) and various pivaloyl esters. These studies have revealed significant differences in their effects on cellular and physiological responses, as well as in how they are metabolized across species.

This compound and its analogues exhibit distinct physiological effects in animal models, highlighting how structural modifications can alter their activity and side-effect profiles.

Ocular Hyperemia and Blood Flow: A key differentiator is the induction of ocular hyperemia. PGF2α-IE causes a pronounced increase in ocular blood flow and marked hyperemia in rabbits nih.govarvojournals.org. In sharp contrast, analogues like latanoprost (a phenyl-substituted PGF2α-IE analogue) induce no or minimal changes in ocular blood flow in the same model arvojournals.org. This difference is attributed to the reduced capacity of these analogues to stimulate the nitric oxide release that causes vasodilation arvojournals.orgnih.gov. Similarly, novel PGF2alpha pivaloyl esters, such as the 11-pivaloyl and 11,15-dipivaloyl esters, were associated with a lesser degree of ocular surface hyperemia in dogs compared to equivalent doses of PGF2α-IE nih.gov.

Intraocular Pressure (IOP): PGF2α-IE is a potent agent for reducing intraocular pressure in species like cats, dogs, and monkeys arvojournals.orgnih.gov. However, its analogues often achieve a similar or better therapeutic index. For instance, while PGF2alpha pivaloyl esters are hydrolyzed much more slowly than PGF2α-IE, their ocular hypotensive activity in monkeys and dogs closely approaches that of PGF2α-IE nih.gov. In a comparative study in beagles, PGF2α-IE produced a maximum IOP reduction of 7-9 mmHg, while another prostaglandin analogue, iloprost (B1671730) phenacyl ester, resulted in a mean reduction of 5.8 mmHg nih.gov.

Other Physiological Responses: The differential effects extend to other physiological responses. In beagles, PGF2α-IE induces strong and lasting miosis (pupil constriction), a side effect not observed with iloprost phenacyl ester nih.gov. In rabbits, iloprost phenacyl ester was found to have a greater effect on the blood-aqueous barrier than PGF2α-IE nih.gov. Furthermore, PGF2α-IE is an effective IOP-lowering agent in many species but can paradoxically cause a pressure increase in rabbits due to a breakdown of the blood-aqueous barrier arvojournals.org.

Table 1: Comparative Physiological Effects of this compound and Analogues in Animal Models

Compound Animal Model Ocular Hyperemia IOP Reduction Miosis (Pupil Constriction) Reference
This compound Rabbit Marked Biphasic response Not specified nih.gov
This compound Beagle Slight 7-9 mmHg Strong, lasting >6 hours nih.gov
Iloprost Phenacyl Ester Rabbit Slight Sustained 7-8 mmHg Not specified nih.gov
Iloprost Phenacyl Ester Beagle Slight 5.8 mmHg No effect nih.gov
Latanoprost Rabbit Minimal / None Not specified Not specified arvojournals.org
PGF2alpha Pivaloyl Esters Dog Less than PGF2α-IE Approached PGF2α-IE Not specified nih.gov

As a prodrug, this compound must be hydrolyzed by endogenous esterases in ocular tissues to its active form, PGF2alpha acid. The rate of this enzymatic conversion is a critical factor in its efficacy and can vary significantly between species and compared to other ester prodrugs.

Studies comparing the hydrolysis rates of PGF2α-IE with novel pivaloyl ester analogues of PGF2alpha in dog, monkey, and human ocular tissues revealed substantial differences nih.gov. The 11- and 15-monopivaloyl esters and the 11,15-dipivaloyl ester were all converted to PGF2alpha at a rate substantially slower than that of this compound nih.gov. Despite these slower hydrolysis rates, the pivaloyl esters remained potent ocular hypotensive agents nih.gov. This suggests that rapid enzymatic hydrolysis is not a prerequisite for achieving therapeutic efficacy.

Furthermore, research on these novel pivaloyl esters identified an approximately ten-fold favorable difference in enzymatic hydrolysis rates between the target tissue (iris-ciliary body) and tissues associated with side effects (conjunctiva) nih.gov. This differential hydrolysis may contribute to an improved therapeutic index by concentrating the active drug where it is needed for IOP reduction while minimizing exposure in tissues that mediate hyperemia nih.gov.

Table 2: Relative Enzymatic Hydrolysis Rates of PGF2alpha Prodrugs in Ocular Tissues

Compound Species (Ocular Tissue) Relative Hydrolysis Rate Finding Reference
This compound Dog, Monkey, Human Baseline (Rapid) Standard for comparison. nih.gov
PGF2alpha 11-monopivaloyl ester Dog, Monkey, Human Substantially slower than PGF2α-IE Slower hydrolysis did not impede efficacy. nih.gov
PGF2alpha 15-monopivaloyl ester Dog, Monkey, Human Substantially slower than PGF2α-IE Slower hydrolysis did not impede efficacy. nih.gov
PGF2alpha 11,15-dipivaloyl ester Dog, Monkey, Human Substantially slower than PGF2α-IE Slower hydrolysis did not impede efficacy. nih.gov
PGF2alpha 9-monopivaloyl ester Dog, Human Not enzymatically hydrolyzed Was not converted to the active form. nih.gov

Pgf2alpha Isopropyl Ester As an Investigative Tool in Research

Utilization as a Prototype for Developing Novel Prostanoid-Based Agents

The development of PGF2α-isopropyl ester was a critical first step in transforming the potent intraocular pressure (IOP)-lowering effects of PGF2α into a viable therapeutic strategy for glaucoma. arvojournals.org The parent compound, PGF2α, showed profound and lasting IOP reduction in primates, but its clinical utility was hampered by poor bioavailability and local side effects. arvojournals.org Researchers addressed this by esterifying the carboxylic acid group of PGF2α with isopropanol (B130326), creating PGF2α-isopropyl ester. arvojournals.org This structural modification significantly increased the molecule's lipophilicity, thereby enhancing its corneal penetration and subsequent bioavailability within ocular tissues. arvojournals.org

This esterification strategy established PGF2α-IE as a successful prototype, demonstrating that the prodrug approach could effectively deliver the active prostaglandin (B15479496) to its target sites. arvojournals.orgnih.govnih.gov Once inside the eye, endogenous esterases hydrolyze the ester bond, releasing the active PGF2α acid. caymanchem.comnih.govnih.gov The success of PGF2α-IE paved the way for the design of a new generation of prostanoid-based agents. For instance, the research that led to the development of latanoprost (B1674536), a widely used glaucoma medication, was built upon the foundational knowledge gained from studies with PGF2α-IE. arvojournals.org

Further research focused on refining the prodrug concept by creating other esters to optimize the rate of hydrolysis and target tissue activity. nih.gov Studies compared the enzymatic hydrolysis of PGF2α-IE with novel 11-mono, 15-mono, and 11,15-diesters of PGF2α. nih.govnih.gov These investigations revealed important differences in their conversion rates and substrate specificity for various ocular enzymes, such as carboxylesterase (CE) and butyrylcholinesterase (BuCHE). nih.govnih.gov This line of inquiry, using PGF2α-IE as a benchmark, was instrumental in developing agents with more favorable therapeutic profiles. nih.govnih.gov

Table 1: Comparative Hydrolysis Rates of PGF2α Ester Prodrugs in Ocular Tissues
CompoundRelative Hydrolysis Rate Compared to PGF2α-IEPrimary Hydrolytic Enzyme
PGF2α-isopropyl ester (PGF2α-IE)Baseline (Fast)Carboxylesterase (CE), Butyrylcholinesterase (BuCHE) nih.gov
PGF2α 11-monopivaloyl esterUp to 1000-fold less nih.govCarboxylesterase (CE) nih.gov
PGF2α 11,15-dipivaloyl esterUp to 1000-fold less nih.govCarboxylesterase (CE) nih.gov

Application in Studies of Prostaglandin Receptor Biology and Ligand Interactions

PGF2α-isopropyl ester has been instrumental in studying the biology of prostanoid receptors, particularly the FP receptor, for which PGF2α is a potent and selective agonist. caymanchem.com As a prodrug, the ester itself typically shows greatly diminished activity at the receptor in vitro compared to its parent free acid. bertin-bioreagent.com This characteristic is useful in experimental designs, as it allows researchers to administer a more membrane-permeable, inactive form of the compound that is then converted in vivo to the active ligand, PGF2α, by endogenous esterases in the target tissue. caymanchem.combertin-bioreagent.com

This conversion is critical for studying ligand-receptor interactions in a physiological context. The use of PGF2α-IE in animal models has allowed for the effective stimulation of FP receptors in tissues like the ciliary muscle and trabecular meshwork after topical application. The resulting physiological responses, such as IOP reduction, provide an indirect but powerful measure of receptor activation and downstream signaling. caymanchem.com By correlating the administered dose of the ester with the magnitude of the biological effect, researchers can infer aspects of receptor sensitivity and density in living organisms.

Furthermore, PGF2α-IE has served as a reference compound in the characterization of newer, more selective prostaglandin analogs. nih.gov For example, during the development of latanoprost and bimatoprost (B1667075), the IOP-lowering effects and receptor profiles of these novel compounds were compared against those elicited by PGF2α-IE. caymanchem.com These comparative studies, sometimes involving radioligand binding assays with the active acids, helped to confirm the selectivity of new agonists and to establish that FP receptor agonism is closely correlated with ocular hypotensive activity. nih.govcaymanchem.com This body of research has clarified that multiple prostanoid receptor subtypes may be involved in regulating intraocular pressure, a surprising finding that was prompted by initial investigations with prototype compounds like PGF2α-IE. nih.gov

Contribution to Understanding Ocular Physiology and Disease Mechanisms

The application of PGF2α-isopropyl ester has profoundly advanced the scientific understanding of aqueous humor dynamics and the pathophysiology of glaucoma. Prior to its use, the mechanisms by which prostaglandins (B1171923) lowered IOP were not well understood. Groundbreaking studies using PGF2α-IE in primate models were the first to definitively demonstrate that its primary mechanism of action was an increase in the uveoscleral outflow of aqueous humor. arvojournals.orgnih.gov

Research conducted by independent groups provided clear evidence for this pathway. arvojournals.org In experiments on cynomolgus monkeys, topical application of PGF2α-IE was shown to significantly increase uveoscleral outflow while having little to no effect on the conventional (trabecular) outflow pathway. arvojournals.orgnih.gov This discovery was a paradigm shift in the understanding of IOP regulation and glaucoma treatment, as it identified a new and effective therapeutic target. The ester's ability to be applied topically and effectively penetrate the eye made it the ideal tool for these pivotal in vivo studies. caymanchem.com

Subsequent investigations using PGF2α-IE further detailed these physiological changes. Studies quantified the changes in different outflow pathways, demonstrating that while conventional outflow was sometimes reduced, the substantial increase in uveoscleral outflow was the dominant factor in IOP reduction. nih.gov These findings have helped to build the current models of how prostaglandins modulate the extracellular matrix in the ciliary muscle, leading to increased fluid drainage through the uveoscleral pathway. nih.gov

Table 2: Effect of a Single Dose of PGF2α-IE on Aqueous Humor Dynamics in Cynomolgus Monkeys
ParameterControl Eye (Mean ± SEM)PGF2α-IE Treated Eye (Mean ± SEM)Outcome
Intraocular Pressure (IOP)Baseline2.9 ± 0.6 mmHg below controlSignificant Reduction nih.gov
Uveoscleral Outflow0.61 ± 0.10 µL/min0.98 ± 0.12 µL/minSignificant Increase nih.gov
Conventional OutflowBaselineSignificantly lower than controlSignificant Reduction nih.gov

Enabling Research into Broader Biological Roles of Prostaglandins

While PGF2α-isopropyl ester is most famous for its role in ocular research, its utility as a bioavailable prodrug of PGF2α allows it to be a tool for investigating the broader physiological and pathological roles of its parent compound. PGF2α is involved in a wide array of biological processes, including inflammation, reproduction, and cell growth, and the isopropyl ester provides a means to study these functions in vivo. mdpi.commdpi.com

In oncology research, prostaglandins are recognized for their complex, often contradictory roles in tumor progression. mdpi.com Elevated concentrations of PGF2α have been identified in melanoma cells. mdpi.com Studies in cell and animal models have shown that PGF2α can interfere with the apoptotic mechanisms of certain drugs, suggesting a role in therapeutic resistance. mdpi.com The use of a tool like PGF2α-isopropyl ester in such preclinical models could enable further investigation into the effects of sustained PGF2α levels on tumor growth and the tumor microenvironment.

Similarly, in the field of immunology and allergy, PGF2α is a known mediator. Studies have found that levels of PGF2α are significantly higher in the bronchoalveolar lavage fluid of asthmatic patients compared to nonallergic controls, pointing to its involvement in airway allergic reactions. mdpi.com PGF2α signaling is mediated by the FP receptor, which is found on various immune and structural cells in the lungs. mdpi.com By using PGF2α-isopropyl ester in animal models of asthma, researchers can probe the specific contributions of FP receptor activation to bronchoconstriction, inflammation, and airway remodeling.

Future Research Directions and Unanswered Questions

Elucidation of Remaining Signaling Pathway Complexities

The canonical signaling pathway for PGF2alpha-isopropyl ester, following its hydrolysis to the active latanoprost (B1674536) acid, involves the activation of the prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This activation primarily couples to Gq proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades. However, emerging research suggests a more complex and nuanced signaling network.

Future investigations are needed to fully unravel:

Non-canonical Signaling and Crosstalk: There is evidence of crosstalk between the FP receptor and other critical signaling pathways, such as the Ras/Raf pathway and the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net Understanding the molecular mechanisms of this crosstalk is crucial, as it may explain the diverse cellular responses to PGF2alpha analogs. For instance, in some cellular contexts, PGF2α has been shown to induce ERK1/2 phosphorylation through a phospholipase Cβ-protein kinase A-EGFR pathway. nih.gov Further research should explore the conditions under which these alternative pathways are activated and their physiological significance.

Receptor Dimerization and Isoform Diversity: The potential for the FP receptor to form heterodimers with other GPCRs is an area ripe for exploration. Such interactions could significantly alter ligand binding, signaling efficacy, and downstream effects. Additionally, while the primary FP receptor is well-studied, the existence and functional relevance of different splice variants or isoforms in various tissues remain to be fully characterized. wikipedia.org These isoforms could exhibit different signaling properties and contribute to the tissue-specific effects of this compound.

Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a key area for future study. Investigating whether different PGF2alpha analogs, including latanoprost acid, can act as biased agonists at the FP receptor could open doors to developing new drugs with more specific therapeutic actions and fewer side effects. For example, one ligand might favor the Gq-mediated pathway while another might preferentially activate the EGFR transactivation pathway. nih.gov

Deeper Understanding of Tissue-Specific Responses and Metabolomics

The therapeutic effects and side effect profile of this compound are dictated by its interaction with various tissues. A comprehensive understanding of its tissue-specific actions and metabolic fate is essential for optimizing its therapeutic use and exploring new applications.

Key areas for future research include:

Comprehensive Metabolomic Profiling: While it is known that this compound is a prodrug hydrolyzed to latanoprost acid in the cornea, and that this active form is subsequently metabolized in the liver via beta-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites, a detailed metabolomic map in different tissues is lacking. drugbank.comnih.govnih.govresearchgate.net Advanced mass spectrometry and nuclear magnetic resonance techniques could be employed to identify and quantify the full spectrum of metabolites in ocular tissues, plasma, and other organ systems. This would provide a clearer picture of the compound's distribution and persistence in the body.

FP Receptor Expression and Function in Different Tissues: The expression levels and functional coupling of the FP receptor can vary significantly between different cell types and tissues. wikipedia.orgnih.govoup.com For example, the FP receptor is highly expressed in the uterine myometrium and throughout the eye. wikipedia.orgoup.com Future studies should utilize sensitive techniques like single-cell RNA sequencing and proteomics to map the precise expression of FP receptors and their signaling components in various human tissues. This will be critical for predicting both on-target and off-target effects of PGF2alpha analogs.

Comparative Tissue Pharmacology: A systematic comparison of the pharmacological responses to latanoprost acid in different tissues is warranted. For instance, the signaling cascades activated in ciliary muscle cells leading to increased uveoscleral outflow may differ from those in hair follicle cells that stimulate hair growth. nih.govresearchgate.netresearchgate.net Understanding these differences at a molecular level could facilitate the design of tissue-selective PGF2alpha analogs.

Advanced Structural Biology of Receptor-Ligand Complexes

A detailed understanding of the three-dimensional structure of the FP receptor in complex with its ligands is fundamental for rational drug design. Recent breakthroughs in structural biology have provided unprecedented insights, yet many questions remain.

Future research in this area should focus on:

High-Resolution Structures of Different Ligand Complexes: In late 2023, the first cryo-electron microscopy (cryo-EM) structures of the human FP receptor bound to its endogenous ligand, PGF2α, as well as the active forms of latanoprost and travoprost (B1681362), were reported. nih.govpdbj.orgresearchgate.net These structures provide a molecular blueprint for ligand recognition and receptor activation. Future work should aim to solve the structures of the FP receptor in complex with a wider array of agonists and antagonists to understand the structural basis of their varying potencies and selectivities.

Structural Dynamics and Allosteric Modulation: Static structures provide a snapshot, but receptors are dynamic entities. Computational modeling and advanced biophysical techniques like hydrogen-deuterium exchange mass spectrometry can be used to probe the conformational changes the FP receptor undergoes upon ligand binding and G-protein coupling. researchgate.net Furthermore, the identification of allosteric binding sites on the receptor could lead to the development of novel modulators that fine-tune receptor activity.

Structural Basis of G-protein Selectivity: The cryo-EM structures have also shed light on the molecular mechanisms of G-protein coupling preference by prostaglandin receptors. nih.gov Further structural studies of the FP receptor coupled to different G-protein subtypes will be essential to fully understand the basis of its signaling diversity.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To bridge the gap between basic research and clinical application, the development of more sophisticated and physiologically relevant model systems is imperative.

Future efforts should be directed towards:

Organ-on-a-Chip and 3D Bioprinted Models: Moving beyond traditional 2D cell cultures, microfluidic "organ-on-a-chip" models of the trabecular meshwork or the ciliary body could provide a more accurate in vitro system for studying aqueous humor dynamics and the effects of this compound. Similarly, 3D bioprinting technologies could be used to create complex tissue architectures that mimic the in vivo environment.

CRISPR-Cas9 Gene Editing for Mechanistic Studies: The use of CRISPR-Cas9 technology to create cell lines and animal models with specific modifications to the FP receptor gene (PTGFR) will be invaluable for dissecting the roles of specific amino acid residues in ligand binding, receptor activation, and signaling crosstalk.

Humanized Animal Models: Developing animal models that express the human FP receptor can provide more predictive data on the efficacy and potential side effects of new PGF2alpha analogs in humans, as species differences in receptor pharmacology are known to exist.

Exploration of Novel Non-Ocular Biological Applications

The known biological effects of PGF2alpha and the widespread expression of its receptor suggest that this compound and related compounds may have therapeutic potential beyond glaucoma.

Promising areas for future investigation include:

Neuroprotection: Several studies have suggested that latanoprost may have neuroprotective effects independent of its intraocular pressure-lowering activity. nih.govarvojournals.orgnih.govacademicmed.org The proposed mechanisms include the activation of anti-apoptotic pathways and the suppression of calpain activation. arvojournals.orgnih.gov Further preclinical and clinical studies are needed to validate these findings and to determine if PGF2alpha analogs could be beneficial in treating neurodegenerative diseases of the retina and potentially the central nervous system.

Cardiovascular Disease: The FP receptor is expressed in the cardiovascular system, and PGF2α has been implicated in processes such as blood pressure regulation, atherosclerosis, and cardiac hypertrophy. researchgate.netmdpi.comfrontiersin.orgscienceopen.comnih.govnih.gov While some effects may be pathological, targeted modulation of the FP receptor could offer therapeutic benefits. For instance, understanding the role of FP receptor signaling in cardiac fibrosis could lead to new treatments for heart failure.

Dermatology and Hair Growth: A well-known side effect of topical this compound is hypertrichosis, or increased eyelash growth. This has led to the development of PGF2alpha analogs for the treatment of hypotrichosis. nih.govresearchgate.netresearchgate.netnih.govreddit.com Future research could explore the potential of these compounds for treating other forms of hair loss, such as androgenetic alopecia, and could delve deeper into the molecular mechanisms by which they stimulate hair follicle activity. researchgate.netnih.gov

Reproductive Health: PGF2α plays a critical role in female reproductive physiology, including luteolysis and parturition. wikipedia.org While the systemic use of potent PGF2α analogs is associated with significant side effects, the development of tissue-specific delivery systems or biased agonists could open up new therapeutic avenues in reproductive medicine.

Q & A

Q. How should researchers validate the specificity of PGF2α-isopropyl ester in binding assays against structurally similar prostaglandins?

  • Methodological Answer :
  • Competitive binding assays : Co-incubate with excess unlabeled PGF2α or analogs (e.g., latanoprost) .
  • Cross-reactivity testing : Use ELISA kits with validated specificity for the isopropyl ester moiety .
  • In silico docking: Predict binding affinities via molecular dynamics simulations (e.g., AutoDock Vina) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.